
N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine est un composé organique qui appartient à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé se caractérise par la présence d'un groupe 3-méthylbutyle et d'un groupe propyle liés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 3-méthylbutylamine avec l'acide 1-propyl-1H-pyrazole-3-carboxylique dans des conditions appropriées. La réaction nécessite généralement l'utilisation d'un réactif de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base comme la triéthylamine pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
En milieu industriel, la production de N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le composé souhaité sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les halogénures d'alkyle en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
La N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-méthylbutyl)-1H-pyrazol-3-amine
- N-(3-méthylbutyl)-1-éthyl-1H-pyrazol-3-amine
- N-(3-méthylbutyl)-1-propyl-1H-pyrazol-5-amine
Unicité
La N-(3-méthylbutyl)-1-propyl-1H-pyrazol-3-amine est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois d'un groupe 3-méthylbutyle et d'un groupe propyle liés au cycle pyrazole le distingue d'autres composés similaires et peut conférer des propriétés et des applications uniques.
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
N-(3-methylbutyl)-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-8-14-9-6-11(13-14)12-7-5-10(2)3/h6,9-10H,4-5,7-8H2,1-3H3,(H,12,13) |
Clé InChI |
LBIAYYWIWXWYKD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=N1)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



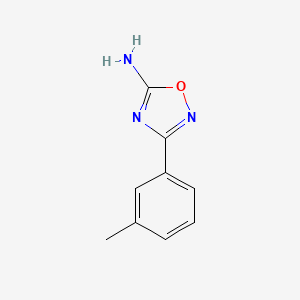
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
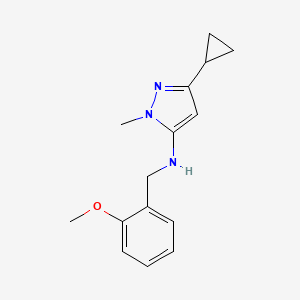
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
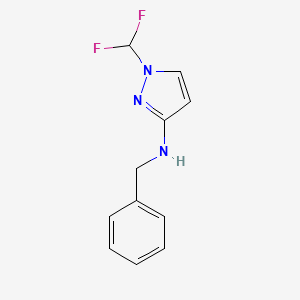
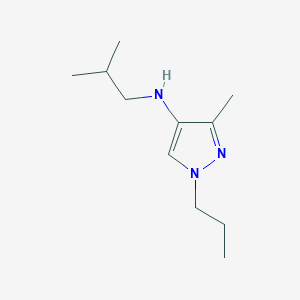
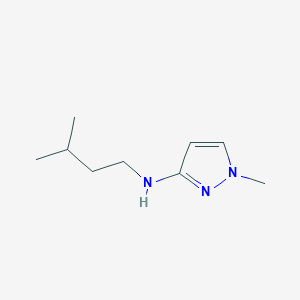
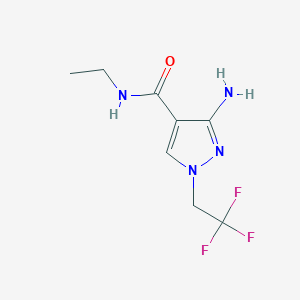

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
